methyl {1-[(1-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}acetate
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Overview
Description
Methyl {1-[(1-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}acetate is a complex organic compound that features an indole moiety, a piperidine ring, and an ester functional group. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {1-[(1-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}acetate typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The piperidine ring can be introduced through a nucleophilic substitution reaction, and the ester group is typically formed via esterification using an alcohol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl {1-[(1-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include oxindole derivatives, alcohol derivatives, and substituted piperidine compounds .
Scientific Research Applications
Methyl {1-[(1-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}acetate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of methyl {1-[(1-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}acetate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: Studied for their inhibitory effects on tubulin polymerization.
Uniqueness
Methyl {1-[(1-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}acetate is unique due to its combination of an indole moiety, a piperidine ring, and an ester functional group. This unique structure allows it to interact with a variety of biological targets and exhibit diverse biological activities .
Properties
Molecular Formula |
C18H22N2O3 |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
methyl 2-[1-(1-methylindole-2-carbonyl)piperidin-4-yl]acetate |
InChI |
InChI=1S/C18H22N2O3/c1-19-15-6-4-3-5-14(15)12-16(19)18(22)20-9-7-13(8-10-20)11-17(21)23-2/h3-6,12-13H,7-11H2,1-2H3 |
InChI Key |
UZUAJDDVGVZEMX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)N3CCC(CC3)CC(=O)OC |
Origin of Product |
United States |
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